

Comparative Docking Analysis of Benzofuran-4-Amine Derivatives in Drug Discovery

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Compound of Interest

Compound Name: **Benzofuran-4-amine**

Cat. No.: **B1279817**

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A detailed guide for researchers and drug development professionals on the in-silico evaluation of **Benzofuran-4-amine** derivatives against key biological targets. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for molecular docking, and a visual representation of the computational workflow.

Benzofuran scaffolds are integral to many biologically active compounds, and their derivatives are of significant interest in medicinal chemistry. Among these, **benzofuran-4-amine** derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer and antimicrobial activities. Molecular docking studies are a crucial in-silico tool to predict the binding modes and affinities of these derivatives with their protein targets, thereby guiding further drug development efforts. This guide presents a comparative analysis of docking studies performed on various **benzofuran-4-amine** and related benzofuran derivatives against different biological targets.

Comparative Analysis of Docking Scores

The following table summarizes the results of various molecular docking studies on benzofuran derivatives, providing a comparison of their binding energies and inhibitory concentrations against different protein targets. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

Derivative Class	Compound	Target Protein(s)	Docking Score/Binding Energy (kcal/mol)	Experimental Activity (IC50)	Reference Compound
Benzofuran-appended 4-aminoquinazolines	10d	EGFR-TK	Not explicitly stated in search results	29.3 nM	Gefitinib (33.1 nM)
Benzofuran-appended 4-aminoquinazolines	10e	EGFR-TK	Not explicitly stated in search results	31.1 nM	Gefitinib (33.1 nM)
Benzofuran derivatives	8	PI3K α , VEGFR-2	Not explicitly stated in search results	2.21 nM (PI3K α), 68 nM (VEGFR-2)	LY294002 (6.18 nM), Sorafenib (31.2 nM)
5-nitrobenzofuran-3-yl hydrazine derivatives	M5k-M5o	Antibacterial Targets	-6.9 to -10.4	Not specified	Not specified
Benzofuran-1,3,4-oxadiazoles	BF4	M. tuberculosis Pks13	-14.82	Not specified	TAM-16 (-14.61 kcal/mol)
Benzofuran-1,3,4-oxadiazoles	BF3	M. tuberculosis Pks13	-14.23	Not specified	TAM-16 (-14.61 kcal/mol)
Benzofuran-1,3,4-oxadiazoles	BF8	M. tuberculosis Pks13	-14.11	Not specified	TAM-16 (-14.61 kcal/mol)
Benzofuran-triazine derivatives	8e	Dihydrofolate reductase (DHFR)	Not explicitly stated in	32-125 μ g/ μ l (MIC)	Not specified

Experimental Protocols for Molecular Docking

The methodologies employed in molecular docking studies are critical for the accuracy and reproducibility of the results. Below is a generalized protocol based on common practices cited in the referenced studies.

1. Ligand and Protein Preparation:

- Ligand Preparation: The 2D structures of the **benzofuran-4-amine** derivatives and reference compounds are drawn using chemical drawing software (e.g., ChemDraw). These structures are then converted to 3D formats and energetically minimized using a suitable force field (e.g., MMFF94).
- Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized to correct for any missing atoms or residues.

2. Docking Simulation:

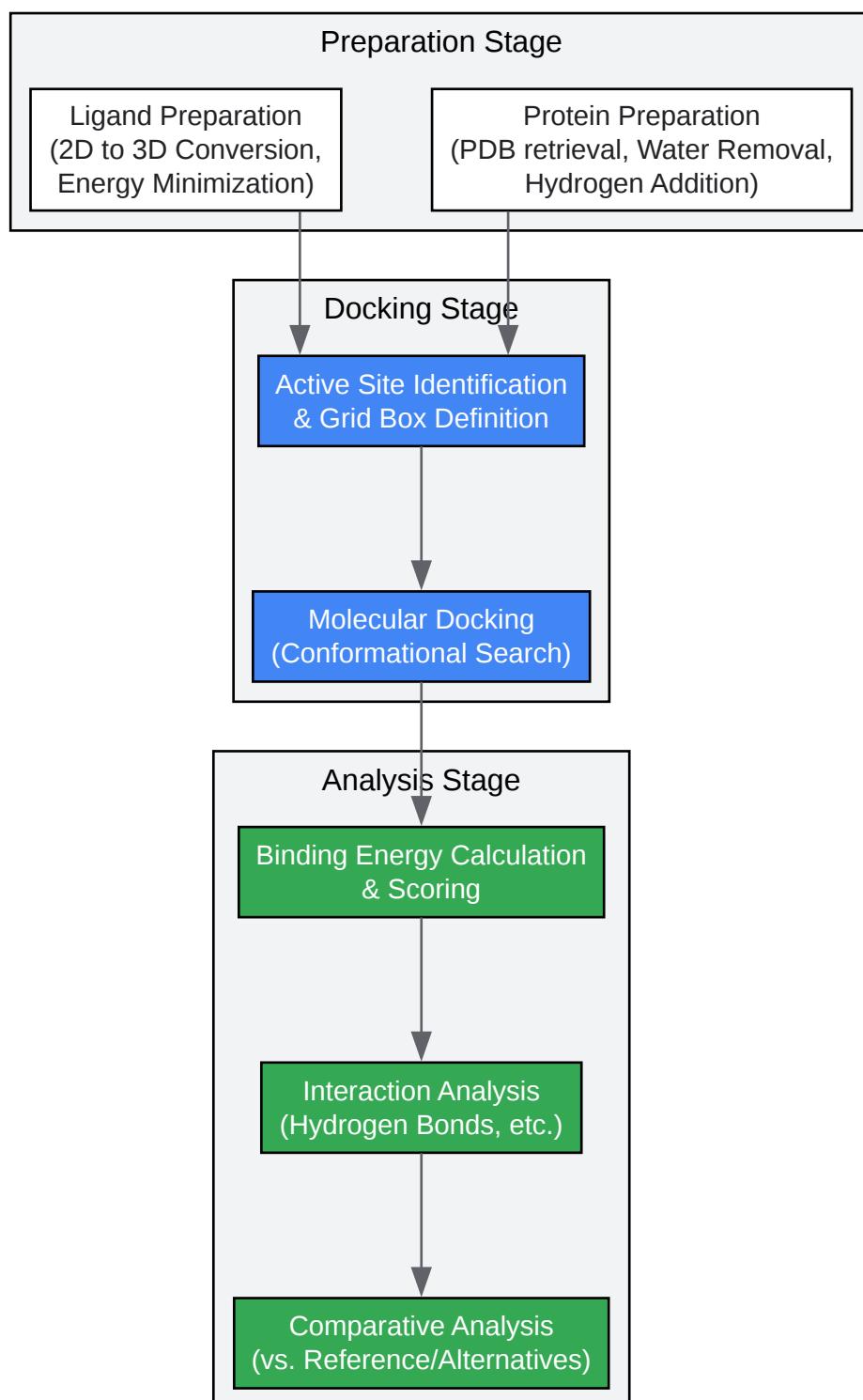
- Software: Commonly used software for molecular docking includes AutoDock, Molecular Operating Environment (MOE), and PyMOL.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are crucial for directing the docking algorithm to the region of interest.
- Docking Algorithm: A conformational search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various possible conformations and orientations of the ligand within the protein's active site.
- Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function that calculates the free energy of binding. The pose with the lowest binding energy is typically considered the most favorable.

3. Analysis of Results:

- The docked conformations are visualized to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.
- The binding energies of the **benzofuran-4-amine** derivatives are compared with those of the reference compounds and other derivatives to assess their relative binding affinities.

Visualization of the Comparative Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.



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Caption: Workflow for comparative molecular docking studies.

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